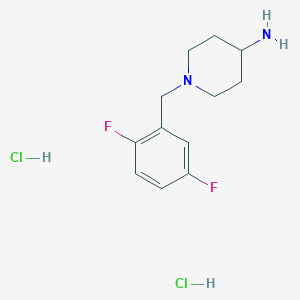

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMCYFMOZJAYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=CC(=C2)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride interacts with several neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. By modulating receptor activity, this compound could influence mood regulation and other psychiatric conditions.

Pharmacological Research

The compound serves as a valuable research tool in pharmacology. Its ability to modulate neurotransmitter systems makes it suitable for studies aimed at understanding the mechanisms underlying various neurological disorders. Additionally, it can be utilized in screening assays to identify novel therapeutic agents targeting similar pathways.

Neurological Disorders

Several studies have investigated the potential of this compound in treating neurological disorders. For instance, a study demonstrated that compounds with similar structures exhibited significant effects on serotonin receptor modulation, leading to improved outcomes in animal models of depression . This suggests that further exploration of this compound could yield promising results for therapeutic development.

Cancer Therapy

Emerging research highlights the potential anticancer activity of piperidine derivatives. Studies have shown that certain piperidine analogs can induce apoptosis in cancer cell lines. While specific data on this compound is limited, its structural similarity to other active compounds warrants further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares key physicochemical parameters of 1-(2,5-difluorobenzyl)piperidin-4-amine dihydrochloride with structurally similar compounds:

*Hypothetical molecular formula and weight inferred from analogues.

†Estimated based on 1-(2,6-difluorobenzyl) analogue .

‡Assumed due to lack of GHS classification in analogues like 1-(3-nitrobenzyl) .

Key Observations:

- Halogen Position Matters : The 2,5-difluoro substituent likely imposes distinct steric and electronic effects compared to the 2,6-difluoro isomer. For example, the 2,6-difluoro analogue (CAS 1286265-20-0) has a molecular weight of 299.19, similar to the hypothetical 2,5-difluoro variant .

- Chlorine vs. Fluorine : Chlorinated analogues (e.g., 2,5-dichloro) exhibit higher molecular weights due to chlorine’s atomic mass but may show enhanced lipophilicity and altered receptor interactions .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 3-nitrobenzyl) are heavier (MW 308.20) and may exhibit different reactivity profiles, though they lack acute toxicity classifications .

Serotonin Reuptake Inhibition Potential

While direct data for the 2,5-difluoro compound are absent, highlights that 2,5-dimethoxy and trifluoromethyl substituents on phenylpiperidines enhance selectivity for serotonin reuptake inhibition. Fluorine’s electronegativity may similarly modulate binding affinity in difluoro derivatives .

Toxicity and Handling

- Pyrimidinyl Derivative (CAS 1179369-48-2) : Classified as acutely toxic (H302) and irritating to skin/eyes (H315/H319), necessitating strict handling protocols .

- Nitrobenzyl Derivative (CAS 1158785-53-5): No GHS hazards reported, suggesting a safer profile despite nitro groups often being reactive .

- 2,6-Difluoro Analogue: No specific hazards noted, though general precautions for amine hydrochlorides (e.g., dust control) apply .

Biological Activity

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound has garnered interest in pharmacological research due to its structural characteristics, which include a piperidine ring substituted with a difluorobenzyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₂H₁₈Cl₂F₂N₂

- Molecular Weight : Approximately 299.19 g/mol

- Structure : The compound features a piperidine core with a difluorobenzyl substituent, enhancing its solubility and interaction capabilities with biological targets.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.

Interaction with Receptors

- Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety regulation.

- Dopamine Receptors : Its modulation of dopamine receptors indicates potential implications for conditions such as schizophrenia and Parkinson's disease.

Biological Activity Summary

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially aiding in the treatment of mood disorders. |

| Enzyme Inhibition | May inhibit specific enzymes related to neurotransmitter metabolism, affecting overall brain function. |

| Cytotoxicity | Preliminary studies suggest low cytotoxicity, indicating safety for further pharmacological exploration. |

Case Studies and Research Findings

Several studies have investigated the compound’s biological effects:

- Neuropharmacological Studies : Research has shown that compounds similar to this compound can significantly modulate neurotransmitter levels in animal models. For instance, a study highlighted the compound's ability to enhance serotonin levels in the prefrontal cortex, which is linked to improved mood regulation.

- Inhibition Studies : In vitro studies demonstrated that derivatives of this compound exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown. The IC50 values for related compounds indicate strong inhibitory potential, suggesting therapeutic applications in depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To provide context for the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride | 53256154 | Different fluorine substitution on benzene ring |

| 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride | 53256127 | Variation in fluorine positions |

| Methyl 4-amino-1-(2,5-difluorobenzyl)piperidine-4-carboxylate dihydrochloride | CB5792599 | Contains an additional carboxylate group |

The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Hazard Identification : Based on analogous piperidine derivatives (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride), this compound may pose acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Implement GHS-compliant labeling and safety protocols .

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators when handling powders to avoid inhalation of aerosols .

- Storage : Store in a dry, cool environment (<25°C) away from incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- Analytical Techniques : Use reverse-phase HPLC with a C18 column. Mobile phases of acetonitrile/water (e.g., 70:30 v/v) with 0.1% phosphoric acid (or formic acid for MS compatibility) are effective. Monitor UV absorbance at 254 nm for amine detection .

- Mass Spectrometry : Confirm molecular weight (C₁₂H₁₆F₂N₂·2HCl, ~293.2 g/mol) via ESI-MS. Compare fragmentation patterns with reference standards .

Q. What are the recommended procedures for disposing of waste containing this compound?

- Methodological Answer :

- Waste Classification : Classify as hazardous organic waste due to fluorine and amine content. Follow local regulations (e.g., EPA guidelines) for disposal.

- Deactivation : Neutralize acidic residues with sodium bicarbonate before incineration. Avoid landfill disposal to prevent groundwater contamination .

Advanced Research Questions

Q. How can structural elucidation of this compound be optimized using X-ray crystallography?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion using methanol/water (1:1). Piperidine derivatives often crystallize in monoclinic systems (e.g., P2₁/c) .

- Refinement : Use SHELXL for small-molecule refinement. Key parameters:

- Apply TWIN/BASF commands for twinned crystals.

- Refine anisotropic displacement parameters (ADPs) for fluorine atoms due to their high electron density .

Q. What experimental strategies address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Conduct systematic solubility tests in DMSO, methanol, and chloroform. For aqueous solubility, adjust pH (e.g., HCl/NaOH titration) to protonate the amine group, enhancing hydrophilicity .

- Co-Solvent Systems : Use ethanol-water mixtures (e.g., 40% ethanol) to balance polarity. Monitor solubility via UV-Vis spectroscopy at 280 nm .

Q. How can researchers mitigate instability under oxidative or thermal conditions?

- Methodological Answer :

- Stability Studies : Perform accelerated degradation studies (40°C/75% RH for 14 days). Monitor decomposition via TLC or HPLC for byproducts like 2,5-difluorobenzaldehyde (oxidation product) .

- Stabilizers : Add antioxidants (e.g., 0.01% BHT) to ethanolic stock solutions. Store solutions under inert gas (N₂/Ar) to prevent oxidation .

Q. What methodologies are recommended for evaluating the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified benzyl (e.g., 2,4-difluoro vs. 2,5-difluoro) or piperidine (e.g., N-methyl vs. N-benzyl) groups. Test bioactivity in receptor-binding assays (e.g., GPCRs) .

- Computational Modeling : Use Schrödinger Suite for docking studies. Prioritize targets with hydrophobic pockets (e.g., serotonin receptors) due to the lipophilic 2,5-difluorobenzyl group .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- In Silico Prediction : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity (LD50) and mutagenicity. Cross-validate with analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine) .

- In Vitro Testing : Conduct Ames tests (bacterial reverse mutation) and MTT assays on HEK293 cells to assess genotoxicity and cytotoxicity .

Methodological Notes

- Safety Protocols : Always reference SDS guidelines for analogous compounds (e.g., Angene’s H302/H315 classifications) when primary data is unavailable .

- Data Validation : Cross-check analytical results (e.g., HPLC, MS) with synthetic batches to ensure reproducibility .

- Regulatory Compliance : Document disposal and handling procedures in alignment with OSHA and IATA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.